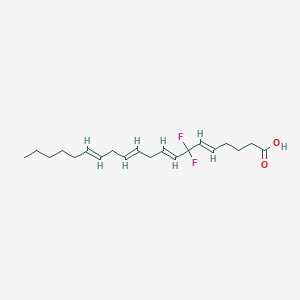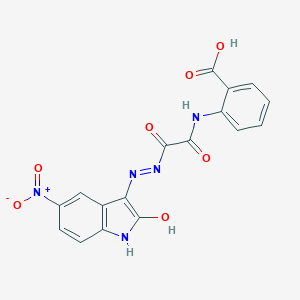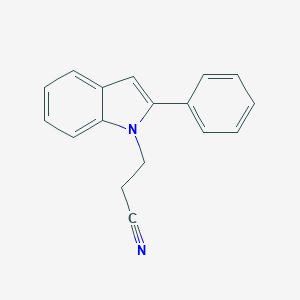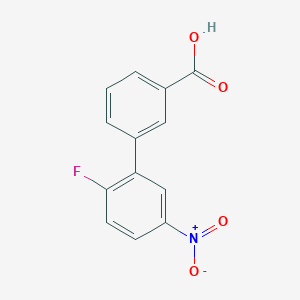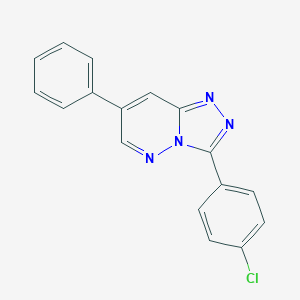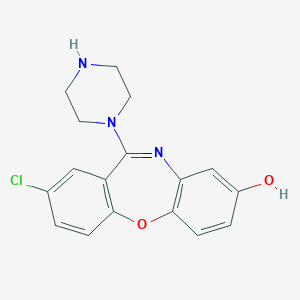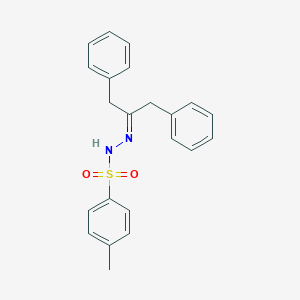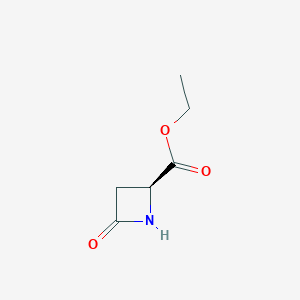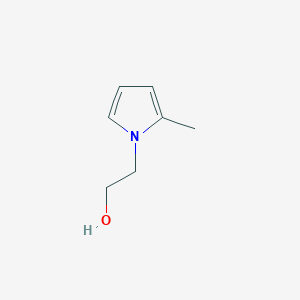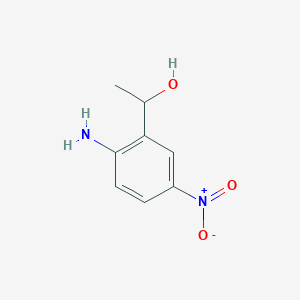
1-(2-Amino-5-nitrophenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Amino-5-nitrophenyl)ethanol, also known as ANPE, is a chemical compound that belongs to the class of nitroaromatic compounds. It is a versatile molecule that has been widely used in scientific research for its unique properties. ANPE is a yellow crystalline powder that is soluble in water, ethanol, and dimethyl sulfoxide.
作用机制
1-(2-Amino-5-nitrophenyl)ethanol is a ROS-sensitive fluorescent probe that is selectively oxidized by ROS to produce a fluorescent product. The mechanism of action involves the oxidation of the nitro group in 1-(2-Amino-5-nitrophenyl)ethanol by ROS to produce a nitroso group, which is highly fluorescent. The fluorescence intensity is proportional to the concentration of ROS in the biological system.
生化和生理效应
1-(2-Amino-5-nitrophenyl)ethanol has been shown to have a low toxicity and is not mutagenic or carcinogenic. It has been used in various biological systems, including cells, tissues, and animals. 1-(2-Amino-5-nitrophenyl)ethanol has been shown to be effective in detecting ROS in various biological systems, including mitochondria, lysosomes, and cytoplasm. It has also been used to study the role of ROS in various biological processes, such as aging, cancer, and neurodegenerative diseases.
实验室实验的优点和局限性
1-(2-Amino-5-nitrophenyl)ethanol has several advantages for lab experiments. It is a highly sensitive and selective fluorescent probe for the detection of ROS in biological systems. It has a low toxicity and is not mutagenic or carcinogenic. 1-(2-Amino-5-nitrophenyl)ethanol can be used in various biological systems, including cells, tissues, and animals. However, 1-(2-Amino-5-nitrophenyl)ethanol has some limitations for lab experiments. It is sensitive to pH and temperature changes, which can affect the fluorescence intensity. 1-(2-Amino-5-nitrophenyl)ethanol is also sensitive to light, which can cause photobleaching and reduce the fluorescence intensity.
未来方向
1-(2-Amino-5-nitrophenyl)ethanol has several potential future directions for scientific research. It can be used to study the role of ROS in various biological processes, such as aging, cancer, and neurodegenerative diseases. 1-(2-Amino-5-nitrophenyl)ethanol can also be used to study the efficacy of antioxidants and other ROS scavengers in biological systems. Furthermore, 1-(2-Amino-5-nitrophenyl)ethanol can be modified to improve its selectivity and sensitivity for ROS detection in biological systems. Finally, 1-(2-Amino-5-nitrophenyl)ethanol can be used in combination with other fluorescent probes to study multiple biological processes simultaneously.
科学研究应用
1-(2-Amino-5-nitrophenyl)ethanol has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. 1-(2-Amino-5-nitrophenyl)ethanol is oxidized by ROS to produce a fluorescent product, which can be detected using fluorescence microscopy or spectroscopy. This property has been used to study the role of ROS in various biological processes, such as aging, cancer, and neurodegenerative diseases.
属性
CAS 编号 |
104333-06-4 |
|---|---|
产品名称 |
1-(2-Amino-5-nitrophenyl)ethanol |
分子式 |
C8H10N2O3 |
分子量 |
182.18 g/mol |
IUPAC 名称 |
1-(2-amino-5-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H10N2O3/c1-5(11)7-4-6(10(12)13)2-3-8(7)9/h2-5,11H,9H2,1H3 |
InChI 键 |
SWVYIJYQBPFESB-UHFFFAOYSA-N |
SMILES |
CC(C1=C(C=CC(=C1)[N+](=O)[O-])N)O |
规范 SMILES |
CC(C1=C(C=CC(=C1)[N+](=O)[O-])N)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

